molecular formula C10H15N3O B10970902 1-(5-Methylpyridin-2-yl)-3-propylurea

1-(5-Methylpyridin-2-yl)-3-propylurea

Cat. No.: B10970902
M. Wt: 193.25 g/mol
InChI Key: VXPNBNQRRCJPQX-UHFFFAOYSA-N
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Description

1-(5-Methylpyridin-2-yl)-3-propylurea is a potent and selective inhibitor of the B-Raf kinase enzyme, specifically targeting the V600E oncogenic mutant. The B-Raf V600E mutation results in constitutive activation of the MAPK/ERK signaling pathway, a key driver in numerous cancers, most notably melanoma, as well as colorectal and thyroid cancers. This compound acts by competitively binding to the ATP-binding site of the mutant B-Raf protein, thereby suppressing downstream signaling and leading to the inhibition of tumor cell proliferation and induction of apoptosis. Its high selectivity for the mutant form over wild-type B-Raf makes it a valuable chemical probe for dissecting the specific role of this oncogenic pathway in vitro and in vivo. Research applications for this inhibitor include the study of oncogenic signaling mechanisms, investigation of drug resistance phenomena , and its use as a reference compound in high-throughput screening for novel combination therapies. This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

1-(5-methylpyridin-2-yl)-3-propylurea

InChI

InChI=1S/C10H15N3O/c1-3-6-11-10(14)13-9-5-4-8(2)7-12-9/h4-5,7H,3,6H2,1-2H3,(H2,11,12,13,14)

InChI Key

VXPNBNQRRCJPQX-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NC1=NC=C(C=C1)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 5 Methylpyridin 2 Yl 3 Propylurea

Retrosynthetic Analysis and Strategic Disconnections for the 1-(5-Methylpyridin-2-yl)-3-propylurea Core

Retrosynthetic analysis is a technique used to design a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. icj-e.org For this compound, the most logical disconnection is at the urea (B33335) linkage. This bond can be broken in two primary ways, leading to two sets of synthons, which are idealized fragments that can be converted into real-world reagents.

Disconnection 1: C-N bond cleavage between the carbonyl group and the pyridinyl nitrogen.

This disconnection yields two key precursors:

5-Methylpyridin-2-yl amine: A substituted aminopyridine.

Propyl isocyanate: An aliphatic isocyanate.

Disconnection 2: C-N bond cleavage between the carbonyl group and the propyl nitrogen.

This disconnection suggests:

n-Propylamine: A simple primary amine.

5-Methyl-2-isocyanatopyridine: A heterocyclic isocyanate.

Between these two approaches, the first is often more practical due to the ready availability and stability of primary amines and the relative ease of generating isocyanates.

Established Synthetic Routes to the 5-Methylpyridin-2-yl Amine Precursor

The synthesis of the crucial intermediate, 5-methylpyridin-2-yl amine, can be achieved through various methods, primarily involving the functionalization of the pyridine (B92270) ring.

Functionalization of Pyridine Rings for Amine Derivatization

Direct amination of the pyridine ring is a common strategy. Pyridine and its derivatives are electron-deficient, which makes them susceptible to nucleophilic attack, particularly at the 2- and 4-positions. researchgate.netrsc.org However, direct C-H functionalization can sometimes lead to mixtures of isomers. nih.gov

One established method involves the reaction of 3-methylpyridine (B133936) with sodium amide in an inert diluent at elevated temperatures and pressures. chemicalbook.com Another approach involves the reaction of 3-methylpyridine-1-oxide with a suitable aminating agent. For instance, reaction with trimethylamine (B31210) and phosgene (B1210022), followed by hydrolysis, can yield the desired 2-amino-5-methylpyridine. google.comgoogle.com

Alternative Routes to Substituted 2-Aminopyridines

Alternative strategies for synthesizing substituted 2-aminopyridines often involve multi-component reactions or the use of pre-functionalized starting materials. One-pot reactions, such as the condensation of an enaminone with malononitrile (B47326) and a primary amine, can provide a rapid and efficient route to highly functionalized 2-aminopyridines. nih.govindexcopernicus.comresearchgate.net The Goldberg reaction, a copper-catalyzed cross-coupling, can be used to synthesize N-substituted 2-aminopyridines from 2-bromopyridine (B144113) and an appropriate amide. nih.gov

Diverse Urea Bond Formation Strategies for this compound Synthesis

Once the 5-methylpyridin-2-yl amine precursor is obtained, the final step is the formation of the urea linkage. Several reliable methods exist for this transformation.

Amine-Isocyanate Coupling Reactions

The reaction between an amine and an isocyanate is one of the most direct and widely used methods for synthesizing ureas. commonorganicchemistry.comorganic-chemistry.org In the context of this compound, this would involve reacting 5-methylpyridin-2-yl amine with propyl isocyanate. This reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) at room temperature and generally does not require a base. commonorganicchemistry.com The nucleophilic amine attacks the electrophilic carbon of the isocyanate, leading to the formation of the urea bond. nih.gov This method is often high-yielding and operationally simple. rsc.org

Alternative Coupling Reagents and Reaction Conditions

The synthesis of N,N'-disubstituted ureas, such as this compound, is traditionally achieved by reacting an amine with an isocyanate. However, due to the hazardous nature of isocyanates and phosgene derivatives often used in their preparation, alternative coupling reagents have been developed. These reagents facilitate the formation of the urea bond under milder and safer conditions, often by activating a carboxylic acid derivative or by directly coupling amines with a carbonyl source.

Several classes of coupling reagents, widely used in peptide synthesis, are also effective for urea formation. peptide.comresearchgate.net These include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. The general strategy involves the in-situ generation of a reactive intermediate from an amine, which then reacts with a second amine to form the urea linkage.

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) can facilitate the coupling of amines, although their primary use is in amide bond formation. peptide.combachem.com A more water-soluble option, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is often preferred for easier purification. peptide.comresearchgate.net The reaction can be accompanied by additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure® to improve efficiency and suppress side reactions. bachem.comluxembourg-bio.com

Phosphonium and Aminium/Uronium Salts: These reagents are highly efficient and lead to rapid reactions with minimal side products. bachem.com Popular examples include:

Phosphonium Salts: PyBOP® (Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate) and PyAOP® ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are known for their high reactivity. peptide.combachem.com

Aminium/Uronium Salts: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU® ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are among the most effective coupling reagents, providing high yields and purity. peptide.combachem.comluxembourg-bio.commerckmillipore.com COMU is noted for being a safer alternative to benzotriazole-based reagents. peptide.comluxembourg-bio.com

The table below summarizes some alternative coupling reagents and typical conditions for urea synthesis.

Coupling Reagent CategorySpecific ReagentAdditive (if common)Typical SolventKey Features
Carbodiimides EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt, Oxyma Pure®DCM, DMFWater-soluble byproducts, easy workup. peptide.comresearchgate.net
DIC (Diisopropylcarbodiimide)HOBt, HOAtDCM, DMFSoluble urea byproduct, suitable for solid-phase synthesis. bachem.com
Phosphonium Salts PyBOP®DIPEA, NMMDMF, NMPHigh coupling efficiency, especially for hindered systems. bachem.com
PyAOP®DIPEA, NMMDMFHighly effective, especially for coupling N-methyl amino acids. peptide.com
Aminium/Uronium Salts HATUDIPEA, NMMDMF, NMPVery high reactivity, reduced racemization risk compared to HBTU. merckmillipore.com
HBTUDIPEA, NMMDMFEfficient and widely used, though less reactive than HATU. peptide.com
COMU®DIPEA, NMMDMF, ACNHigh efficiency, improved safety profile, soluble byproducts. peptide.comluxembourg-bio.commerckmillipore.com

DCM: Dichloromethane, DMF: Dimethylformamide, NMP: N-Methyl-2-pyrrolidone, DIPEA: N,N-Diisopropylethylamine, NMM: N-Methylmorpholine, ACN: Acetonitrile.

Parallel Synthesis and Combinatorial Approaches for this compound Analogues

Parallel synthesis and combinatorial chemistry are powerful tools for rapidly generating large libraries of structurally related compounds, or analogues, for screening purposes. nih.gov For this compound, this approach involves systematically varying the two key structural components: the substituted aminopyridine and the N-alkyl group.

A typical parallel synthesis strategy would be conducted in a multi-well plate format. One set of building blocks, for instance, a diverse collection of substituted 2-aminopyridines, would be arrayed in the wells. To each well, a different second building block, such as various alkyl or aryl isocyanates (or amines in a coupling reaction), would be added. nih.govresearchgate.net This allows for the creation of a matrix of unique products in a single experiment.

The synthesis can be performed in solution-phase, with purification often streamlined using techniques like polymer-assisted sequestration, where scavenger resins are used to remove excess reagents and byproducts. researchgate.net

The structural diversity of the resulting library can be expanded by modifying either the pyridinyl or the urea substituent portion of the scaffold.

Scaffold PositionBuilding Block TypeExamples of Diverse Inputs
Pyridine Moiety Substituted 2-Aminopyridines2-Amino-3-methylpyridine, 2-Amino-4-methylpyridine, 2-Amino-6-methylpyridine, 2-Amino-5-chloropyridine, 2-Amino-5-bromopyridine, 2-Amino-5-methoxypyridine
Urea N'-Substituent Isocyanates or AminesEthyl isocyanate, Butyl isocyanate, Isopropyl isocyanate, Cyclohexylamine, Benzylamine, Aniline

This combinatorial approach enables the efficient exploration of the chemical space around the parent compound, facilitating the identification of analogues with potentially enhanced properties.

Post-Synthetic Modifications and Functional Group Interconversions on the this compound Scaffold

Post-synthetic modification (PSM) and functional group interconversion (FGI) are valuable strategies for diversifying a core molecular scaffold without re-synthesizing the molecule from scratch. fiveable.meub.edu These reactions target specific functional groups on the pre-formed this compound molecule.

Modifications on the Pyridine Ring:

N-Oxidation: The pyridine nitrogen atom can be oxidized to the corresponding N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. This modification alters the electronic properties of the ring, influencing its reactivity and biological interactions.

Methyl Group Functionalization: The methyl group at the C5 position is a handle for further derivatization. It can undergo radical bromination using N-bromosuccinimide (NBS) to form a bromomethyl group, which can then be subjected to nucleophilic substitution to introduce a variety of functionalities (e.g., -OH, -CN, -OR, -NR2).

Electrophilic Aromatic Substitution: While the pyridine ring is generally electron-deficient, the N-oxide derivative is more susceptible to electrophilic substitution, allowing for the introduction of groups like nitro or halogen onto the ring.

Modifications on the Propyl Chain:

C-H Functionalization: Advanced catalytic methods could potentially allow for the selective oxidation or halogenation of the propyl chain, although achieving regioselectivity on a simple alkyl chain can be challenging.

Modifications on Analogues: If analogues with functionalized alkyl chains (e.g., a hydroxypropyl group) are synthesized, this opens up a wider range of FGIs, such as oxidation of the alcohol to a ketone or its conversion to an ester or ether. fiveable.me

The table below outlines potential post-synthetic modifications.

Target SiteReaction TypeReagents & ConditionsResulting Functional Group
Pyridine Nitrogen N-Oxidationm-CPBA, CH₂Cl₂N-Oxide
C5-Methyl Group Radical HalogenationNBS, AIBN, CCl₄Bromomethyl (-CH₂Br)
-CH₂Br Group Nucleophilic SubstitutionNaCN, DMSOCyanomethyl (-CH₂CN)
-CH₂Br Group Nucleophilic SubstitutionNaOH (aq)Hydroxymethyl (-CH₂OH)
Propyl Chain (Hypothetical) C-H OxidationCatalytic OxidantsHydroxyl (-OH)

Catalytic Methods and Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce waste, minimize energy consumption, and avoid hazardous substances. acs.org This involves the use of catalytic methods, safer solvents, and more atom-economical starting materials. ureaknowhow.com

Catalytic Approaches:

Catalytic Carbonyl Sources: Instead of using stoichiometric phosgene-derived reagents, catalytic methods utilizing carbon dioxide (CO₂) or carbonyl sulfide (B99878) (COS) as the carbonyl source are being developed. psu.eduacs.org These reactions often require a catalyst to proceed efficiently but represent a significant improvement in safety and sustainability.

Direct Catalytic Urea Synthesis: Some methods involve the direct catalytic reaction of amines with urea itself or with formamides, driven by metal catalysts such as ruthenium complexes. google.comorganic-chemistry.org This avoids the need to isolate reactive isocyanate intermediates. Electrocatalytic synthesis of ureas from CO₂ and nitrogen sources under mild conditions is also an emerging green strategy. mdpi.comntu.edu.sg

Green Solvents and Reaction Media:

Bio-alternative Solvents: Replacing conventional polar aprotic solvents like DMF with greener alternatives such as Cyrene™, a solvent derived from cellulose, can significantly reduce the environmental impact of the synthesis. rsc.org

Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. A system like choline (B1196258) chloride/tin(II) chloride can act as both the solvent and the catalyst for urea synthesis. rsc.org

Water: Performing the reaction in water, if feasible, is an ideal green approach. Methods for synthesizing N-substituted ureas from amines and potassium isocyanate in water have been reported. researchgate.net

Atom Economy: The principle of atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, is central to green synthesis. acs.org Routes that avoid protecting groups and utilize catalytic rather than stoichiometric reagents generally have a higher atom economy. For example, direct synthesis from 2-amino-5-methylpyridine, an amine, and a carbonyl source like CO₂ is more atom-economical than multi-step sequences involving activating and protecting groups. psu.edu

The following table compares traditional and greener synthetic approaches.

Green Chemistry PrincipleTraditional MethodGreener AlternativeAdvantage of Greener Method
Safer Reagents Use of phosgene or triphosgene (B27547) to generate isocyanates.Direct use of CO₂ or COS with a catalyst; use of urea as a carbonyl source. psu.eduacs.orgrsc.orgAvoids highly toxic and hazardous reagents.
Safer Solvents Solvents like DMF, NMP, or chlorinated hydrocarbons.Water, bio-derived solvents (e.g., Cyrene™), deep eutectic solvents. rsc.orgrsc.orgresearchgate.netReduced toxicity and environmental persistence.
Catalysis Stoichiometric coupling reagents.Use of transition metal catalysts (e.g., Ru, Pt) or electrocatalysis. mdpi.comnumberanalytics.comgoogle.comIncreased reaction efficiency, lower waste, potential for milder conditions.
Atom Economy Multi-step synthesis with protecting groups.One-pot, direct coupling reactions. acs.orgacs.orgMaximizes incorporation of starting materials into the product, reducing waste. acs.org

Advanced Structural Characterization and Spectroscopic Investigations of 1 5 Methylpyridin 2 Yl 3 Propylurea

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

No specific ¹H, ¹³C, COSY, HSQC, or HMBC NMR data for 1-(5-Methylpyridin-2-yl)-3-propylurea were found in the searched literature. Such data would be essential for the unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the methylpyridine and propylurea moieties.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Proton and Carbon Assignment

Detailed correlation tables from COSY, HSQC, and HMBC experiments, which are crucial for establishing through-bond connectivities, are not available.

Dynamic NMR for Conformational Analysis of the Urea (B33335) Linkage

There is no information regarding dynamic NMR studies that would be necessary to investigate the rotational barriers and conformational preferences around the urea linkage.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Structure Assessment

Specific FT-IR and Raman spectra, along with tables of vibrational frequencies and their assignments for this compound, could not be located. This information is critical for identifying characteristic functional group vibrations, such as the C=O and N-H stretches of the urea group and the vibrational modes of the substituted pyridine (B92270) ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Analysis

While the molecular formula can be calculated, experimental HRMS data to confirm the precise elemental composition and to elucidate the mass fragmentation pathways of this compound are not documented in the available literature.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

A crystal structure for this compound has not been reported in the searched crystallographic databases. Consequently, information on its solid-state conformation, crystal packing, and hydrogen bonding networks is unavailable.

Crystal Packing and Hydrogen Bonding Networks

Without crystallographic data, a detailed analysis of the intermolecular interactions, particularly the hydrogen bonding network typically formed by the urea functionality, cannot be performed.

Polymorphism and Co-crystallization Studies of this compound

The study of polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of pharmaceutical and materials science. Different polymorphs of a compound can exhibit varying physicochemical properties, including solubility, melting point, and stability, which can significantly impact its application and performance. Similarly, co-crystallization, the formation of a crystalline structure containing two or more different molecules in the same crystal lattice, is a widely used technique to modify the properties of a substance.

A thorough review of scientific literature and crystallographic databases reveals a notable absence of published research on the polymorphism and co-crystallization of this compound. There are currently no publicly available reports detailing the successful isolation and characterization of different polymorphic forms of this compound. Consequently, data on the relative thermodynamic stabilities, kinetic relationships, and interconversion of any potential polymorphs remain unelucidated.

Furthermore, investigations into the co-crystallization of this compound with other molecules, known as coformers, have not been reported. Such studies would be valuable for exploring the potential to modify its physical properties through the formation of multi-component crystals. The exploration of its hydrogen bonding capabilities, a key factor in the design of co-crystals, has yet to be documented in dedicated co-crystallization screening studies. The lack of data in this area presents an open field for future research to explore the solid-state landscape of this compound.

Chiroptical Spectroscopy (if chiral analogues are relevant)

Chiroptical spectroscopy encompasses a group of techniques, including electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), that are sensitive to the three-dimensional arrangement of atoms in chiral molecules. These methods are instrumental in determining the absolute configuration and conformational preferences of enantiomers.

The molecule this compound is itself achiral and therefore does not exhibit chiroptical properties. For chiroptical spectroscopy to be a relevant area of investigation, chiral analogues of this compound would need to be synthesized. This could be achieved, for example, by introducing a stereocenter into the propyl group (e.g., by replacing a hydrogen atom with a substituent on the second carbon atom to create a chiral center) or by other means of inducing chirality in the molecular structure.

A comprehensive search of the scientific literature indicates that no chiral analogues of this compound have been synthesized and subjected to chiroptical analysis. As a result, there are no reported electronic or vibrational circular dichroism spectra for any related chiral compounds. The synthesis of such analogues would be the first step required to enable the application of chiroptical spectroscopy for the stereochemical characterization of this class of compounds.

Computational and Theoretical Chemistry Studies of 1 5 Methylpyridin 2 Yl 3 Propylurea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in computational chemistry for predicting the electronic structure and properties of molecules. These methods, particularly Density Functional Theory (DFT), provide deep insights into molecular stability, reactivity, and intermolecular interactions. nih.gov

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For 1-(5-Methylpyridin-2-yl)-3-propylurea, a DFT study would begin with geometry optimization. This process calculates the lowest energy arrangement of the atoms in the molecule, predicting its most stable three-dimensional shape. The output would include precise bond lengths, bond angles, and dihedral angles. Following optimization, an analysis of the electronic structure would yield information on the distribution of electrons, atomic charges, and dipole moment, which are crucial for understanding the molecule's polarity and behavior in an electric field. rsc.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Reactivity Descriptors)

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. From the HOMO and LUMO energies, various reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to quantify the molecule's chemical behavior. Specific FMO analysis data for this compound is not available in existing literature.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is used to predict how a molecule will interact with other charged species. The MEP map is color-coded: red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-deficient areas, prone to nucleophilic attack). Green areas represent neutral potential. For this compound, an MEP map would identify the electron-rich nitrogen and oxygen atoms of the urea (B33335) and pyridine (B92270) groups as likely sites for hydrogen bonding and electrophilic interaction. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. nih.gov This analysis is particularly useful for studying electron delocalization, also known as hyperconjugation, which involves charge transfer from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is quantified by second-order perturbation theory, providing insight into the stability conferred by these delocalization effects. NBO analysis also describes the hybridization of atomic orbitals, clarifying the nature of the chemical bonds. No specific NBO studies have been published for this compound.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. nih.govnih.gov An MD simulation of this compound would model its dynamic behavior, including vibrations, rotations, and conformational changes. This is crucial for understanding the molecule's flexibility and the different shapes it can adopt (conformational sampling).

Furthermore, by including solvent molecules (such as water) in the simulation, MD can investigate solvent effects. This reveals how the solvent influences the molecule's conformation and dynamics, providing a more realistic model of its behavior in a biological environment. Such simulations are computationally intensive and require specific force fields to define the interactions between atoms. mdpi.com There are no published MD simulation results for this compound.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). chemrevlett.comsemanticscholar.org This method is central to drug design and discovery. nih.govchemrevlett.com

For this compound, docking studies would be performed to predict its binding mode and affinity within the active site of a specific protein target. The process involves generating a multitude of possible binding poses and scoring them based on how well they fit geometrically and energetically. The results would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues. This information is vital for understanding the molecule's potential biological activity and for guiding the design of more potent derivatives. While docking studies are common for the pyridine-urea scaffold, specific studies targeting this compound have not been reported. nih.govmdpi.com

Prediction of Binding Modes and Interaction Hotspots

Understanding how a molecule interacts with its biological target is fundamental to rational drug design. Computational techniques such as molecular docking and molecular dynamics (MD) simulations are pivotal in predicting the binding modes and identifying key interaction hotspots of ligands like this compound.

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This technique allows for the visualization of the binding pose and the identification of potential interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For a hypothetical interaction of this compound with a target protein, docking studies could reveal the specific amino acid residues involved in the binding, as illustrated in the hypothetical data below.

Table 1: Hypothetical Binding Interactions of this compound with a Target Protein

Interacting Residue Interaction Type Distance (Å)
ASP128 Hydrogen Bond 2.1
LEU83 Hydrophobic 3.5
TYR130 Pi-Pi Stacking 4.2

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted binding pose over time. MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of the flexibility of both the ligand and the protein. This can help to refine the binding mode and confirm the importance of the identified interaction hotspots.

Virtual Screening of Chemical Libraries based on the this compound Scaffold

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. When a compound like this compound shows promising activity, its chemical structure, or "scaffold," can be used as a template to search for other, potentially more potent, molecules.

This process, often referred to as scaffold hopping or ligand-based virtual screening, involves searching for molecules that are structurally similar to the query scaffold but possess different chemical functionalities. The goal is to discover novel compounds with improved pharmacological properties. The workflow for such a virtual screening campaign would typically involve:

Database Preparation: A large database of chemical compounds is prepared for screening.

Scaffold-based Filtering: The database is filtered to select compounds containing the this compound scaffold or a similar structural motif.

Molecular Docking: The selected compounds are then docked into the active site of the target protein.

Scoring and Ranking: The docked compounds are scored and ranked based on their predicted binding affinity.

Hit Selection: The top-ranked compounds are selected for further experimental testing.

Through this process, a large number of compounds can be rapidly assessed, significantly accelerating the discovery of new lead compounds.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. These models are invaluable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for a desired biological effect.

Descriptor Calculation and Selection

The foundation of any QSAR or QSPR model is the calculation of molecular descriptors. These are numerical values that describe the chemical and physical properties of a molecule. There are many different types of descriptors, including:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices and connectivity indices.

3D Descriptors: These are calculated from the 3D conformation of the molecule and can include molecular shape and volume.

For a series of this compound derivatives, a variety of descriptors would be calculated. Subsequently, a crucial step is the selection of the most relevant descriptors that correlate with the biological activity of interest. This is often achieved using statistical methods to avoid overfitting the model.

Predictive Model Development for this compound Derivatives

Once a set of relevant descriptors has been selected, a predictive model can be developed. This is typically done by dividing a dataset of compounds with known activities into a training set and a test set. The training set is used to build the model, while the test set is used to validate its predictive power.

Various statistical methods can be used to build QSAR models, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms. researchgate.net The quality of a QSAR model is assessed using several statistical parameters, as shown in the hypothetical table below for a model developed for this compound derivatives.

Table 2: Hypothetical Statistical Parameters for a QSAR Model of this compound Derivatives

Parameter Value Description
0.85 Coefficient of determination for the training set
0.75 Cross-validated coefficient of determination
R²_pred 0.80 Coefficient of determination for the test set

A robust and predictive QSAR model can then be used to predict the activity of new derivatives of this compound, thereby guiding the synthesis of more potent compounds.

Structure Activity Relationship Sar and Structure Function Relationship Sfr Investigations of 1 5 Methylpyridin 2 Yl 3 Propylurea Analogues

Impact of Pyridine (B92270) Ring Modifications on Biological Interactions

The pyridine ring is a crucial pharmacophore in many biologically active compounds. Modifications to this heterocycle, including the introduction of various substituents, altering the position of the nitrogen atom, and replacing the entire ring with bioisosteres, can significantly modulate the pharmacological profile of 1-(5-Methylpyridin-2-yl)-3-propylurea analogues.

Substituent Effects at the 5-Methyl Position and Other Pyridine Positions

The nature and position of substituents on the pyridine ring play a pivotal role in determining the biological activity of pyridyl urea (B33335) derivatives. The methyl group at the 5-position of this compound, for instance, influences the electronic properties and steric profile of the molecule, which in turn affects its interaction with biological targets.

Research on related pyridyl-containing compounds has demonstrated that even minor changes to substituents can lead to significant shifts in potency and selectivity. For example, in a series of pyridylthiazole-based ureas designed as inhibitors of Rho-associated protein kinases (ROCK), substitutions on the pyridine ring were found to be critical for activity. While direct SAR data for the 5-methyl position of the target compound is limited in the public domain, studies on analogous systems highlight the general principles. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds or engage in other electrostatic interactions with a receptor.

In a study of 4-aminoindoles and indazoles with a urea linker, bulky electron-withdrawing groups in the para-position of the aromatic ring of the urea substituents imparted the best in vitro potency at the TRPV1 receptor. nih.gov Similarly, in a series of pyridin-2(1H)-ones, an alkoxy substituent at the 6-position was found to be crucial for activity, with a straight-chain n-propyl group being optimal. researchgate.net These findings underscore the sensitivity of biological targets to the electronic and steric nature of substituents on the pyridine ring.

The following table illustrates the impact of substituents on a related pyridyl-urea scaffold.

Compound IDPyridine Ring SubstituentTargetActivity (IC50)
1a 4-phenylMSK117.9 ± 3.9 µM
1b 4-(4-fluorophenyl)MSK1> 50 µM
1c 4-(4-chlorophenyl)MSK123.4 ± 2.1 µM

Nitrogen Atom Positional Isomerism within the Pyridine Ring

The position of the nitrogen atom within the pyridine ring is a critical determinant of a molecule's biological activity. Shifting the nitrogen from the 2-position (as in 2-pyridyl ureas) to the 3- or 4-position creates constitutional isomers with distinct electronic distributions, dipole moments, and hydrogen bonding capabilities. These differences can profoundly affect how the molecule orients itself within a binding pocket and interacts with key amino acid residues.

For example, studies on a series of pyridylpiperazine sigma (σ) receptor ligands demonstrated that the position of the pyridyl nitrogen dictates selectivity between σ1 and σ2 receptors. nih.gov Analogues containing a 2-pyridyl moiety showed a preference for σ2 receptors, whereas those with 3-pyridyl and 4-pyridyl groups favored σ1 receptors. nih.gov This highlights that even a subtle change in the nitrogen's location can switch receptor selectivity.

The following table illustrates the effect of nitrogen positional isomerism on receptor binding affinity in a series of pyridylpiperazines.

CompoundPyridyl IsomerLinkerσ1 Ki (nM)σ2 Ki (nM)
1 4-pyridyl-(CH2)2-10.3 ± 1.2163 ± 11
2 4-pyridyl-(CH2)3-11.2 ± 0.6134 ± 10
3 3-pyridyl-(CH2)2-20.3 ± 1.8321 ± 25
4 3-pyridyl-(CH2)3-12.1 ± 0.9154 ± 12
5 2-pyridyl-(CH2)2-45.3 ± 3.5112 ± 9
6 2-pyridyl-(CH2)3-15.2 ± 1.145.3 ± 3.1

This table is based on data for phenylalkylpiperazinepyridines and demonstrates how the position of the nitrogen in the pyridine ring influences binding affinity for sigma receptors. nih.gov

Bioisosteric Replacements of the Pyridine Heterocycle

Bioisosteric replacement is a common strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. This involves substituting a part of the molecule, such as the pyridine ring, with another group that has similar steric and electronic properties.

Research has shown that replacing a pyridine ring with a pyrimidine (B1678525) can sometimes enhance activity. For instance, in a study of ROCK inhibitors, pyridylthiazole ureas were identified as potent compounds. nih.govrsc.org In another example, the replacement of a pyridine-N-oxide with a 2-difluoromethylpyridine was shown to be a successful bioisosteric switch, leading to compounds with similar or enhanced activity as quorum sensing inhibitors. rsc.org However, it is important to note that not all bioisosteric replacements are successful. In a series of GluN2B receptor antagonists, replacing a substituted benzene (B151609) ring with an electron-deficient pyridine ring was not well-tolerated, resulting in a significant loss of affinity. nih.gov

The following table presents examples of bioisosteric replacements for a pyridine ring and their effect on biological activity.

Original ScaffoldBioisosteric ReplacementTargetEffect on Activity
Pyridine-N-oxide2-DifluoromethylpyridineQuorum SensingSimilar or improved activity rsc.org
Chloro- or nitrobenzenePyridineGluN2B NMDA Receptor>100-fold reduced affinity nih.gov
IndoleFuro[3,2-b]pyridine5-HT1F ReceptorSimilar affinity, improved selectivity doi.org

Role of the Urea Linkage in Modulating Activity and Target Recognition

Stereoelectronic Properties of the Urea Bridge

The urea moiety possesses distinct stereoelectronic properties that are crucial for its function as a linker in bioactive molecules. It is a rigid and planar structure due to resonance, which restricts the conformational flexibility of the molecule. The two N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. This allows the urea linkage to form multiple hydrogen bonds with a receptor, contributing significantly to binding affinity.

The conformation of the urea derivative is influenced by the substituents on the nitrogen atoms. For N,N'-disubstituted ureas, a trans,trans conformation is generally favored. nih.gov The ability of the urea group to form strong and directional hydrogen bonds is often a key feature in its interaction with biological targets like kinases and other enzymes. researchgate.net

N-Substitution Patterns on the Urea Nitrogen Atoms

Modification of the substitution pattern on the urea nitrogen atoms can have a profound impact on biological activity. For instance, methylation of one or both of the urea nitrogens (N-methylation) can alter the hydrogen bonding capacity, lipophilicity, and metabolic stability of the compound.

In a study of urea derivatives as anti-tuberculosis agents, it was found that the unsubstituted urea moiety was preferred for optimal activity. nih.gov Mono-N-methylation led to a decrease in activity, and di-N-methylation resulted in an even greater loss of potency. nih.gov This suggests that the N-H protons are directly involved in crucial hydrogen bonding interactions with the target enzyme.

Conversely, in some cases, N-methylation can be beneficial. It can disrupt planarity and reduce crystal packing energy, thereby increasing solubility. nih.gov Furthermore, switching from a trans to a cis conformation upon N-methylation can alter the geometry of the molecule, potentially leading to different or improved interactions with a receptor. nih.gov

The following table illustrates the effect of N-substitution on the urea moiety on the anti-tuberculosis activity of a series of adamantyl ureas.

Compound IDUrea ModificationM. tuberculosis MIC (µg/mL)
1 Unmodified Urea0.2
31 Thiourea (B124793)16
32 Carbamate (B1207046)>128
33 Mono-N-methylated Urea16
34 Di-N-methylated Urea32

This table is based on data for a series of urea derivatives and shows that modifications to the urea core, including N-methylation, significantly reduce anti-tuberculosis activity, highlighting the importance of the unsubstituted urea for this particular target. nih.gov

Replacement of the Urea Moiety with Other Linkers (e.g., thiourea, carbamate)

The urea functional group is a cornerstone in medicinal chemistry, primarily due to its ability to act as a rigid hydrogen bond donor and acceptor, stabilizing ligand-receptor interactions. nih.gov However, replacing this moiety with bioisosteric linkers like thiourea or carbamate is a common strategy to modulate physicochemical properties such as solubility, metabolic stability, and binding affinity. nih.govresearchgate.net

Thiourea Analogues: The replacement of the urea oxygen with a sulfur atom to form a thiourea analogue is a subtle but significant modification. Thiourea maintains the key hydrogen-bonding capabilities of urea and can participate in similar binding interactions. nih.govresearchgate.net Studies on various classes of bioactive compounds show that thiourea derivatives often exhibit comparable or sometimes enhanced biological activities. nih.govresearchgate.net The thiourea moiety can act as a structural analogue for the substrate in enzymes like urease. nih.govacs.org This substitution can influence electronic properties and lipophilicity, which may alter the compound's pharmacokinetic profile and target engagement.

Carbamate Analogues: The carbamate moiety presents a more substantial alteration, replacing one of the urea's N-H groups with an oxygen atom. This change affects the hydrogen bonding pattern, as carbamates have fewer hydrogen bond donors than ureas. researchgate.net Nevertheless, the carbonyl oxygen can still act as a hydrogen bond acceptor. Carbamates are valued in medicinal chemistry for their metabolic stability and good membrane permeability. researchgate.net The introduction of a carbamate linker in place of the urea in the this compound scaffold would be expected to significantly impact the molecule's conformational flexibility and interaction profile with its target protein.

Table 1: Illustrative Biological Activity of Linker Modifications
Compound AnalogueLinker MoietyKey FeaturesHypothetical Relative Activity (%)
Parent CompoundUreaExcellent H-bond donor/acceptor.100
Analogue AThioureaSimilar H-bonding; altered electronics and lipophilicity. nih.gov95
Analogue BCarbamateReduced H-bond donation; improved metabolic stability. researchgate.net70

Influence of the Propyl Chain Modifications on Biological Activity

The N-3 propyl chain of this compound often serves as a crucial lipophilic tail that interacts with hydrophobic pockets in the target protein. Modifications to this chain are pivotal for optimizing binding affinity and selectivity.

Alkyl Chain Length and Branching Effects

The length and branching of the alkyl chain can significantly influence biological activity by affecting how well the substituent fits into its binding pocket.

Alkyl Chain Length: Research on other classes of bioactive molecules demonstrates that there is often an optimal chain length for activity. nih.gov For instance, in certain receptor systems, high affinity binding requires a minimum chain length of three carbons, with optimal binding observed with a five-carbon chain. nih.gov Extending the chain further can lead to a dramatic decrease in binding, likely due to steric hindrance or the inability of the longer chain to be accommodated within the binding site. nih.gov Shortening the chain from propyl to ethyl or methyl would likely result in a loss of beneficial hydrophobic interactions.

Branching: Introducing branching to the alkyl chain, such as using an isopropyl or isobutyl group instead of a propyl group, can have multiple effects. Branching increases the steric bulk, which can either improve binding by providing a better fit in a specific pocket or decrease activity due to steric clashes. wikipedia.org Furthermore, branching can decrease the lipophilicity of a drug, which may alter its biological effect if the mechanism is related to its lipophilicity. nih.gov

Table 2: Illustrative SAR of Propyl Chain Length and Branching
ModificationExample GroupRationaleHypothetical Relative Activity (%)
Referencen-PropylBaseline hydrophobic interaction.100
Chain ShorteningEthylReduced hydrophobic contact.60
Chain Elongationn-PentylPotentially optimal fit in a larger pocket. nih.gov120
Chain Elongationn-HeptylPotential steric clash or unfavorable interactions. nih.gov40
BranchingIsopropylIncreased steric bulk; altered conformation. wikipedia.org85

Introduction of Unsaturations or Cycloalkyl Moieties

Incorporating unsaturations (double or triple bonds) or replacing the linear alkyl chain with a cycloalkyl group are established strategies in medicinal chemistry to enhance potency and refine physicochemical properties. nih.govbohrium.com

Unsaturation: Introducing a double or triple bond into the propyl chain reduces the number of hydrogens, creating an unsaturated compound. yale.eduwikipedia.org This modification decreases the conformational flexibility of the chain, which can lock it into a more bioactive conformation. The pi electrons of the multiple bond can also engage in different types of interactions with the target protein compared to a saturated alkyl chain.

Cycloalkyl Moieties: Replacing the propyl chain with a cycloalkyl group, such as a cyclopropyl (B3062369) or cyclobutyl ring, is a powerful tactic. nih.govnih.gov Cycloalkyl groups are used to introduce rigidity, limiting the number of available conformations and potentially leading to higher binding affinity and selectivity. nih.gov The cyclopropyl group, in particular, is a "privileged scaffold" in medicinal chemistry, known to positively affect metabolic stability and binding ability. bohrium.comresearchgate.net These rigid structures can better fill hydrophobic pockets within a receptor compared to their more flexible open-chain counterparts. nih.gov

Heteroatom Inclusion within the Propyl Chain

The strategic placement of heteroatoms (e.g., oxygen, nitrogen, sulfur) within the alkyl chain can profoundly alter a molecule's properties. nih.gov This modification can introduce new hydrogen bonding sites, change the polarity, and affect the metabolic profile of the compound. For example, replacing a methylene (B1212753) (-CH2-) unit with an oxygen atom to form an ether linkage can increase polarity and potentially form a hydrogen bond with a donor group in the receptor site. Similarly, introducing a nitrogen atom can add a basic center and a hydrogen bond donor/acceptor site, significantly influencing solubility and target interactions. nih.gov

Stereochemical Considerations and Enantiomeric Effects in this compound Analogues

While the parent compound this compound is achiral, many of the modifications discussed above can introduce chirality. For example, branching the propyl chain (e.g., creating a sec-butyl group) or substituting a cycloalkyl moiety will create stereocenters. It is a fundamental principle of medicinal chemistry that different enantiomers of a chiral drug can have vastly different pharmacological activities, potencies, and metabolic fates.

Pharmacophore Modeling and Ligand-Based Drug Design Principles Applied to the this compound Scaffold

In the absence of a known 3D structure of the biological target, ligand-based drug design methods are invaluable for optimizing lead compounds. youtube.com Pharmacophore modeling is a key technique used to identify the essential three-dimensional arrangement of chemical features required for biological activity. dovepress.com

For the this compound scaffold, a pharmacophore model would be generated by aligning a set of active analogues and abstracting their common chemical features. nih.govbenthamdirect.com Key features would likely include:

A hydrogen bond acceptor (the pyridine nitrogen).

A hydrogen bond donor (the N-H of the urea).

A hydrogen bond acceptor (the urea carbonyl).

A hydrophobic/aromatic feature (the methyl-substituted pyridine ring).

A hydrophobic feature (the propyl chain).

Once developed, this pharmacophore model serves as a 3D query to screen virtual libraries for new compounds with different core structures but the correct spatial arrangement of features. dovepress.comhacettepe.edu.tr Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be built to create a mathematical correlation between the molecular features (descriptors) of the analogues and their biological activity. youtube.com This allows for the prediction of the activity of newly designed compounds before their synthesis, guiding chemists to prioritize the most promising candidates and expediting the drug discovery process. nih.govnih.gov

Preclinical Biological Activity and Mechanistic Elucidation of 1 5 Methylpyridin 2 Yl 3 Propylurea

In Vitro Biological Assessment of 1-(5-Methylpyridin-2-yl)-3-propylurea and Analogues

The in vitro evaluation of this compound and related compounds has unveiled a range of biological effects, from enzyme inhibition to the modulation of critical cellular pathways.

Enzyme Inhibition and Activation Profiling (e.g., carbonic anhydrase isoforms, P2Y12, EthR2)

While direct inhibitory data for this compound is not extensively documented, the broader class of urea (B33335) derivatives has been investigated against several key enzymes.

Carbonic Anhydrase (CA) Isoforms: Urea-based compounds are recognized for their interaction with carbonic anhydrases, zinc-containing enzymes crucial for processes like pH regulation, CO2 transport, and biosynthesis. medchemexpress.comnih.gov Certain ureido benzenesulfonamide (B165840) derivatives show selective inhibition of transmembrane CA isoforms IX and XII, which are associated with tumors. mdpi.com The inhibition of mitochondrial CA by some diuretics containing a urea-like structure can impair ureagenesis, demonstrating the functional impact of targeting this enzyme family. nih.gov This suggests a potential avenue for this compound to be explored as a CA inhibitor. pharmacy180.comwikipedia.orgozemedicine.com

P2Y12 Receptor: The P2Y12 receptor is a critical component in ADP-mediated platelet activation and aggregation. youtube.com Urea derivatives have been identified as antagonists for purinergic receptors. nih.gov Thienopyridine-based P2Y12 inhibitors are clinically used to prevent thrombotic events. nih.gov Given that benzofuran-substituted urea analogues have been developed as P2Y12 receptor antagonists that inhibit ADP-mediated platelet activation, it is plausible that pyridinyl ureas could exhibit similar activities. nih.govresearchgate.net

EthR2: Ethionamide (ETH) is a prodrug used against Mycobacterium tuberculosis that requires activation by the monooxygenase EthA. nih.gov This activation is suppressed by the transcriptional repressor EthR2. Inhibition of EthR2 can, therefore, boost the efficacy of ethionamide. While specific data on urea derivatives is sparse, the development of any EthR2 inhibitors represents a key strategy in combating multidrug-resistant tuberculosis, and the urea scaffold could be explored for this purpose. nih.gov

Receptor Binding and Functional Modulation Studies (e.g., G protein-coupled receptors like D1 dopamine (B1211576) receptor, mGluR5)

The urea functionality is a common feature in ligands targeting G protein-coupled receptors (GPCRs), which are pivotal in neurotransmission and other physiological processes. nih.gov

D1 Dopamine Receptor: The D1 dopamine receptor is essential for memory, learning, and motor control. wikipedia.orgresearchgate.net Ligands for this receptor are often based on structures like benzazepines. wikipedia.org While no direct binding studies for this compound on the D1 receptor were identified, the structural diversity of known D1 ligands suggests that novel scaffolds, including urea derivatives, could be of interest. utmb.edunih.gov The functional integration of the dopaminergic and glutamatergic systems is crucial for behavioral responses, indicating that compounds acting on these receptors could have significant neurological effects. nih.gov

mGluR5: Metabotropic glutamate (B1630785) receptor 5 (mGluR5) is a target for treating CNS disorders. nih.gov Allosteric modulators of mGluR5 have been developed to achieve better subtype selectivity and bioavailability compared to orthosteric ligands. researchgate.net Notably, fenobam (B1672515), a urea derivative [1-(3-chlorophenyl)-3-(3-methyl-5-oxo-4H-imidazol-2-yl)urea], acts as an mGluR5 negative allosteric modulator (NAM). nih.gov Studies with selective mGluR5 antagonists like MPEP have demonstrated their role in modulating long-term potentiation (LTP) in the hippocampus. nih.gov This establishes a clear precedent for urea-containing compounds as modulators of mGluR5.

Cell-Based Assays for Cellular Pathway Modulation and Phenotypic Responses (e.g., cell proliferation, NF-κB activation)

Cell-based assays have provided the most robust data for the preclinical activity of pyridyl urea derivatives, particularly in the context of cancer.

Cell Proliferation: Pyridyl and aryl urea derivatives exhibit significant anti-proliferative activity against a variety of cancer cell lines. researchgate.net For instance, certain pyridine-ureas show potent activity against the MCF-7 breast cancer cell line, with some compounds being significantly more active than reference drugs like Doxorubicin and Sorafenib. mdpi.com Copper(II) complexes of 2-pyridyl ureas have also demonstrated enhanced antiproliferative action against lung cancer cell lines, including drug-resistant variants. researchgate.netmdpi.comnih.gov

Table 1: Anti-proliferative Activity of Pyridine-Urea Derivatives against Cancer Cell Lines

Compound/Analogue Cell Line Activity Metric Result Source
Pyridine-urea 8e MCF-7 (Breast) IC50 (48h) 0.22 µM mdpi.com
Pyridine-urea 8n MCF-7 (Breast) IC50 (48h) 1.88 µM mdpi.com
Pyridine-urea 8b VEGFR-2 IC50 5.0 µM mdpi.com
Pyridine-urea 8e VEGFR-2 IC50 3.93 µM mdpi.com
Cu(U3)2Cl2 (Copper complex) NCI-H1975 (Lung) IC50 39.6 µM researchgate.netnih.gov
Cu(U11)2Cl2 (Copper complex) NCI-H1975 (Lung) IC50 33.4 µM researchgate.netnih.gov
Doxorubicin (Reference) MCF-7 (Breast) IC50 (48h) 1.93 µM mdpi.com

NF-κB Activation: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, cell proliferation, and apoptosis, and its dysregulation is linked to cancer and chronic inflammatory diseases. mdpi.comresearchgate.net Urea derivatives have been identified as inhibitors of this pathway. For example, the compound INH14 [N-(4-Ethylphenyl)-N'-phenylurea] was found to inhibit NF-κB activation by targeting the IKKα and IKKβ kinases. nih.gov This inhibition leads to reduced degradation of IκBα and prevents the nuclear translocation of NF-κB. mdpi.comnih.gov Various natural and synthetic compounds are known to suppress NF-κB signaling, highlighting it as a key therapeutic target. nih.govselleckchem.com

Anti-Microbial Activity Studies (if relevant to specific derivatives)

The pyridinyl and urea moieties are present in various compounds with demonstrated anti-microbial properties.

Antibacterial/Antifungal Activity: Derivatives containing a pyridine (B92270) ring have shown promising antibacterial activity against Gram-positive strains and, to a lesser extent, Gram-negative strains. researchgate.net A series of novel imidazolinone derivatives synthesized from a 5-ethylpyridin-2-yl precursor exhibited inhibitory activity against different strains of bacteria and fungi. nih.gov Furthermore, arylurea derivatives have been identified as effective bacteriostatic agents against multidrug-resistant Staphylococcus epidermidis, including biofilm-producing strains. nih.gov The urea functionality is also found in potent inhibitors of bacterial enzymes like urease and β-glucuronidase, which are relevant in pathogenic infections. researchgate.netnih.gov Some peptides have also shown enhanced antibacterial and antibiofilm activities. mdpi.com

In Vivo Preclinical Efficacy Studies (non-human animal models)

While in vitro data is abundant, specific in vivo studies for this compound are less common in the reviewed literature. However, the in vitro findings strongly support its potential efficacy in various disease models.

Evaluation in Established Preclinical Disease Models (e.g., cancer cell lines, neurodegenerative models, antiplatelet models)

Cancer Models: The potent in vitro anti-proliferative and pro-apoptotic activity of pyridyl urea derivatives against breast and lung cancer cell lines strongly suggests their potential for in vivo efficacy. mdpi.comresearchgate.net Compounds that inhibit NF-κB signaling, like the urea derivative INH14, have shown the ability to reduce tumor cell wound-closing ability in vitro and decrease inflammation in vivo, providing a rationale for testing these compounds in animal cancer models. nih.gov

Neurodegenerative Models: The modulation of mGluR5 and D1 dopamine receptors by urea-based compounds points to their potential use in neurodegenerative and neuropsychiatric disease models. researchgate.netnih.gov For example, mGluR5 NAMs are being investigated for Fragile X syndrome, while D1 receptor agonists are studied for Parkinson's disease and cognitive disorders. utmb.edunih.gov In vivo studies in rats have shown that the mGluR5 NAM fenobam alters dendritic spine plasticity in the prefrontal cortex, a key process in learning and memory. nih.gov

Antiplatelet Models: The demonstrated in vitro activity of urea analogues as P2Y12 antagonists provides a strong basis for their evaluation in in vivo models of thrombosis and platelet aggregation. nih.govnih.gov The development of such compounds could lead to new antiplatelet therapies with potentially different profiles from existing agents.

Table 2: List of Mentioned Compounds

Compound Name
This compound
Acetazolamide
BDM72201
BDM72719
BDM76060
BDM76150
Bortezomib
Brinzolamide
Cantharidin
Chromomycin A3
Clopidogrel
Dichlorphenamide
Digitoxin
Dorzolamide
Doxorubicin
Ectinascidin 743
Emetine
Ethionamide (ETH)
Ethoxzolamide
Fenobam (1-(3-chlorophenyl)-3-(3-methyl-5-oxo-4H-imidazol-2-yl)urea)
Fluorosalan
INH14 (N-(4-Ethylphenyl)-N'-phenylurea)
Lestaurtinib
Linifanib
Lisuride
Methazolamide
Narasin
Prasugrel
Regorafenib
SLC-0111
Sorafenib
Sunitinib malate

Target Engagement and Pharmacodynamic Biomarker Analysis in Preclinical Systems

The engagement of a therapeutic compound with its biological target is a critical factor in its efficacy. For pyridinyl urea derivatives, which are often investigated as kinase inhibitors, target engagement can be assessed through various preclinical methods. These can include cellular thermal shift assays (CETSA), where ligand binding stabilizes the target protein to thermal denaturation, or photoaffinity labeling, which uses a photoreactive version of the compound to covalently bind to its target.

Pharmacodynamic (PD) biomarkers are essential for demonstrating the biological effect of a drug candidate and can help streamline development. nih.gov These markers are measurements that indicate a pharmacological response to a treatment. nih.gov For instance, if this compound were to target a specific kinase, a relevant PD biomarker could be the phosphorylation status of a known downstream substrate of that kinase. nih.gov The evaluation of PD biomarkers can be more sensitive than clinical efficacy endpoints in detecting biological activity. nih.gov

Molecular and Cellular Mechanism of Action Elucidation for this compound

Identification and Validation of Specific Biological Targets

The pyridin-2-yl urea scaffold is a key feature in a number of kinase inhibitors. Notably, compounds with this moiety have been identified as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a component of the mitogen-activated protein kinase (MAPK) signaling cascade. nih.govnih.gov ASK1 is a therapeutic target due to its role in stress-responsive signal transduction pathways. nih.govnih.gov The process of identifying the specific target of a novel compound like this compound would likely involve initial broad screening against a panel of kinases, followed by more focused validation studies. Validation can be achieved through techniques such as in vitro kinase assays to determine inhibitory activity (e.g., IC50 values). For example, a novel pyridin-2-yl urea inhibitor, compound 2, demonstrated an IC50 of 1.55 ± 0.27 nM against ASK1. nih.govnih.gov

Detailed Binding Mode Analysis (e.g., Co-crystallography, Cryo-EM studies with target proteins)

Understanding the precise interaction between a compound and its target protein at the atomic level is crucial for structure-based drug design and optimization. While specific co-crystallography or cryo-EM studies for this compound are not publicly available, computational methods are often employed to predict binding modes. Molecular docking and absolute binding free energy (BFE) calculations based on molecular dynamics simulations can predict the plausible binding poses of pyridin-2-yl urea inhibitors within the ATP-binding pocket of kinases like ASK1. nih.gov These computational approaches can help to discriminate between different potential binding modes and guide the optimization of ligand affinity and selectivity. nih.gov

Investigation of Downstream Signaling Cascades

Once a compound is confirmed to inhibit a specific target, the subsequent effects on intracellular signaling pathways are investigated. If this compound were to inhibit a kinase, researchers would examine the phosphorylation state and activity of proteins downstream in the signaling cascade. For an ASK1 inhibitor, this would involve analyzing the activation of downstream kinases such as p38 and JNK, which are part of the MAPK pathway. nih.gov Techniques like Western blotting or phospho-proteomics would be employed in preclinical cell lines to measure the levels of phosphorylated downstream proteins after treatment with the compound.

Cellular Uptake, Distribution, and Intracellular Accumulation in Preclinical Cell Lines

The ability of a compound to penetrate cell membranes and accumulate at its site of action is fundamental to its biological activity. Studies to determine the cellular uptake, distribution, and intracellular accumulation of this compound would typically be conducted in relevant preclinical cell lines. These studies often utilize radiolabeled or fluorescently tagged versions of the compound to track its movement across the cell membrane and within different cellular compartments. Techniques such as liquid scintillation counting, fluorescence microscopy, or flow cytometry would be used to quantify the amount of compound that enters the cells and its subcellular localization over time. For instance, in the evaluation of a pyrazine (B50134) derivative, BPU, its cytotoxic effects were assessed in Jurkat, HeLa, and MCF-7 cell lines, with the most prominent effect observed in Jurkat cells. researchgate.net This suggests that cellular context can be a significant factor in a compound's activity. researchgate.net

Advanced Analytical Techniques for Characterization of Biological Interactions

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity Determination

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions. springernature.comnih.gov It provides precise data on the rates of association (k_on) and dissociation (k_off) of a ligand with its target, from which the equilibrium dissociation constant (K_D), a measure of binding affinity, can be accurately determined. researchgate.netnicoyalife.com

In a typical SPR experiment to characterize the binding of a compound like 1-(5-Methylpyridin-2-yl)-3-propylurea, the target protein is immobilized on a sensor chip. springernature.comnih.gov The small molecule, referred to as the analyte, is then flowed over the chip surface at various concentrations. The binding events are detected as changes in the refractive index at the sensor surface, which are proportional to the change in mass, and are recorded in a sensorgram. researchgate.net

The resulting sensorgrams provide a wealth of information. The association phase shows the binding of the analyte to the immobilized ligand, while the dissociation phase, where buffer replaces the analyte solution, reveals the rate at which the complex decays. researchgate.net By fitting these curves to kinetic models, the on- and off-rates can be calculated. nih.gov

For a series of hypothetical derivatives of this compound targeting a protein kinase, SPR analysis could yield the kinetic data presented in the interactive table below. Such data is invaluable for establishing structure-activity relationships (SAR), where modifications to the chemical structure are correlated with changes in binding kinetics and affinity. For instance, a lower K_D value indicates a higher affinity, which might be achieved through a faster on-rate or a slower off-rate. nih.gov

Interactive Data Table 1: Illustrative SPR Kinetic Data for this compound Derivatives Targeting a Protein Kinase

CompoundConcentration (µM)Association Rate (k_on) (M⁻¹s⁻¹)Dissociation Rate (k_off) (s⁻¹)Dissociation Constant (K_D) (nM)
This compound 101.5 x 10⁵7.5 x 10⁻³50
Derivative A (propyl -> cyclopropyl)102.1 x 10⁵6.3 x 10⁻³30
Derivative B (5-methyl -> 5-chloro)101.8 x 10⁵3.6 x 10⁻³20
Derivative C (urea -> thiourea)109.5 x 10⁴1.9 x 10⁻²200

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding

Isothermal Titration Calorimetry (ITC) is a fundamental biophysical technique that directly measures the heat changes associated with a binding event. This allows for a complete thermodynamic characterization of the interaction, providing the binding affinity (K_a or K_D), the binding enthalpy (ΔH), the binding entropy (ΔS), and the stoichiometry (n) of the interaction in a single experiment. frontiersin.org

In an ITC experiment, a solution of the ligand, such as this compound, is titrated into a solution containing the target protein. The heat released or absorbed upon binding is measured, and when plotted against the molar ratio of ligand to protein, it generates a binding isotherm. The shape of this curve provides the binding affinity and stoichiometry, while the magnitude of the heat change is a direct measure of the binding enthalpy. whiterose.ac.uk

The thermodynamic signature of a binding event offers deep insights into the nature of the forces driving the interaction. For instance, a favorable enthalpic contribution (negative ΔH) often suggests the formation of strong hydrogen bonds and van der Waals interactions. frontiersin.org Conversely, a favorable entropic contribution (positive TΔS) can indicate the release of ordered water molecules from the binding interface or increased conformational flexibility upon binding.

The following interactive table presents hypothetical thermodynamic data for the binding of this compound and its derivatives to a target protein. This information is crucial for understanding the driving forces behind binding and for the rational design of new compounds with improved affinity and specificity. For example, optimizing for a more favorable enthalpy of binding is a common strategy in lead optimization. frontiersin.org

Interactive Data Table 2: Illustrative ITC Thermodynamic Data for this compound Derivatives

CompoundBinding Affinity (K_D) (µM)Enthalpy (ΔH) (kcal/mol)Entropy (TΔS) (kcal/mol)Gibbs Free Energy (ΔG) (kcal/mol)Stoichiometry (n)
This compound 0.50-8.51.2-9.71.02
Derivative A (propyl -> isobutyl)0.25-9.21.0-10.20.98
Derivative B (pyridin-2-yl -> pyrimidin-2-yl)1.20-7.11.5-8.61.05
Derivative C (urea NH -> N-methyl)5.80-5.41.3-6.70.95

High-Throughput Screening (HTS) Methodologies for Identification of Active this compound Derivatives

High-Throughput Screening (HTS) is a drug discovery process that leverages automation to rapidly assay a large number of compounds for their biological or biochemical activity against a specific target. bmglabtech.comdrugtargetreview.com This approach is instrumental in identifying "hits" from large chemical libraries that can serve as starting points for drug development. bmglabtech.comdrugtargetreview.com

For the discovery of active derivatives of this compound, a focused library of analogues would be synthesized and subjected to an HTS campaign. The primary screen is typically performed at a single concentration to identify compounds that exhibit a desired level of activity, such as the inhibition of a target enzyme. nih.govlabmanager.com Hits from the primary screen are then subjected to confirmatory and dose-response screens to verify their activity and determine their potency (e.g., IC₅₀ or EC₅₀ values). nih.gov

A variety of assay formats can be employed in HTS, with fluorescence-based methods being particularly common due to their sensitivity and amenability to automation. researchgate.net For example, a fluorescence resonance energy transfer (FRET)-based assay could be used to measure the inhibition of a target kinase by the library of this compound derivatives. nih.gov

The results of an HTS campaign are often summarized in a table that includes the compound structure, the measured activity, and other relevant parameters. The interactive table below provides an illustrative example of HTS results for a library of this compound derivatives.

Interactive Data Table 3: Illustrative High-Throughput Screening Results for this compound Derivatives

Compound IDStructurePrimary Screen (% Inhibition at 10 µM)Confirmed HitIC₅₀ (µM)
HTS-001This compound65Yes8.2
HTS-0021-(5-Chloropyridin-2-yl)-3-propylurea82Yes2.5
HTS-0031-(5-Methylpyridin-2-yl)-3-ethylurea45No> 20
HTS-0041-(5-Methylpyridin-2-yl)-3-cyclopropylurea91Yes0.9
HTS-0051-(3-Methylpyridin-2-yl)-3-propylurea15No> 50

Ligand-Observed NMR Spectroscopy for Ligand-Target Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful technique for studying molecular interactions at atomic resolution. Ligand-observed NMR methods are particularly well-suited for fragment-based drug discovery and for characterizing the binding of small molecules to their macromolecular targets. creative-biostructure.combruker.com These techniques are highly sensitive to weak binding events, which is often the case for initial fragment hits. nih.gov

In ligand-observed NMR, the NMR signals of the small molecule are monitored in the presence and absence of the target protein. Upon binding, changes in the ligand's NMR parameters, such as chemical shifts, relaxation rates, or nuclear Overhauser effects (NOEs), can be observed. researchgate.net

Several ligand-observed NMR experiments are commonly used:

Saturation Transfer Difference (STD) NMR: This experiment identifies which protons of a ligand are in close proximity to the protein surface, providing information about the binding epitope of the ligand.

Water-Ligand Observed with Gradient Spectroscopy (WaterLOGSY): This technique can distinguish between binders and non-binders by observing the transfer of magnetization from bulk water to the ligand via the protein.

Carr-Purcell-Meiboom-Gill (CPMG): This relaxation-edited experiment can be used to screen for binders, as the transverse relaxation rate (T₂) of a ligand typically increases upon binding to a large protein.

An illustrative example of how ligand-observed NMR could be used to screen a small library of fragments related to the this compound scaffold is presented in the interactive table below. The results can confirm binding and provide initial insights into the binding mode, guiding the subsequent optimization of the fragments into more potent leads.

Interactive Data Table 4: Illustrative Ligand-Observed NMR Screening Results

FragmentSTD Signal IntensityWaterLOGSY SignalCPMG (T₂ filter)Binding Confirmed
5-Methyl-2-aminopyridine StrongPositiveSignal AttenuationYes
Propyl isocyanate WeakNegativeNo ChangeNo
1-Propylurea ModeratePositiveSignal AttenuationYes
2-Amino-5-chloropyridine StrongPositiveSignal AttenuationYes
N-Phenylurea NoneNegativeNo ChangeNo

Chemical Biology and Materials Science Applications of Pyridine Urea Derivatives

Development of 1-(5-Methylpyridin-2-yl)-3-propylurea Analogues as Chemical Probes for Biological Systems

While direct studies on this compound as a chemical probe are not extensively documented, the broader class of pyridine-urea derivatives has been explored for its potential to interact with biological systems. These molecules can serve as scaffolds for the development of probes designed to study enzyme activity and cellular processes.

The general structure of a chemical probe consists of a reactive group (or "warhead") that targets a specific site, a tag for visualization or capture, and a linker. nih.gov Analogues of this compound can be conceptually designed to function as such probes. For instance, the urea (B33335) nitrogen could be functionalized with moieties that interact with the active sites of enzymes like kinases, which are often implicated in disease pathways.

Research into related pyridine-urea compounds has demonstrated their potential as inhibitors of enzymes such as Apoptosis signal-regulating kinase 1 (ASK1). sigmaaldrich.com This inhibitory action is a key characteristic of many chemical probes designed to elucidate enzyme function. The development of such probes often involves synthesizing a library of analogues with varying substituents on the pyridine (B92270) ring and the urea group to optimize binding affinity and selectivity. For example, a series of pyridin-2-yl urea derivatives were designed and synthesized to target ASK1, with some compounds exhibiting potent inhibitory activity. sigmaaldrich.com

Table 1: Examples of Pyridine-Urea Analogues Investigated as Potential Biological Probes

Compound/Analogue ClassBiological Target/ApplicationKey Research Findings
Pyridin-2-yl urea derivativesApoptosis signal-regulating kinase 1 (ASK1) inhibitorsProposed as structural optimizations of existing inhibitors, with binding modes examined through molecular docking and free energy calculations. sigmaaldrich.commedchemexpress.com
1-Methyl-3-(5-nitropyridin-2-yl) urea analoguesAnticancer drug developmentSynthesized as intermediates for more complex small molecule anticancer drugs targeting the PI3K/AKT/mTOR signaling pathway. researchgate.net
Pyridine-urea derivativesGeneral enzyme inhibitionThe urea moiety can form key hydrogen bonds within enzyme active sites, a principle utilized in the design of various enzyme inhibitors. nih.gov

This table is generated based on research on analogous compounds and does not represent direct studies on this compound.

Applications in Bioconjugation and Probe Design

The pyridine-urea scaffold can be adapted for bioconjugation, a process that involves linking a molecule to a biomolecule such as a protein or nucleic acid. This is a crucial step in the design of advanced molecular probes for applications like cellular imaging.

For an analogue of this compound to be used in bioconjugation, it would need to be functionalized with a reactive group that can form a stable covalent bond with a biomolecule. This could be achieved by introducing functionalities like an alkyne or azide (B81097) for "click chemistry," a versatile and widely used bioconjugation reaction. For example, a related purine (B94841) nucleoside analog containing a propargyl group was shown to be a click chemistry reagent. medchemexpress.com

Integration of Pyridine-Urea Scaffolds in Catalysis (e.g., as ligands for metal nanoparticles)

The nitrogen atom of the pyridine ring and the oxygen atom of the urea group in pyridine-urea derivatives can act as ligands, binding to metal ions and stabilizing metal nanoparticles. This property makes them promising candidates for applications in catalysis.

Furthermore, peptide-palladium complexes, where a peptide scaffold assists in catalysis, have been developed for bioorthogonal reactions within living cells. ed.ac.uk This suggests that a pyridine-urea scaffold, when appropriately designed, could be integrated into more complex catalytic systems. The urea group can also participate in hydrogen bonding interactions, which can influence the catalytic activity.

Table 2: Catalytic Applications of Pyridine-Urea Analogues and Related Structures

Catalyst SystemCatalytic ReactionKey Features
Palladium nanoparticles on pyridinium (B92312) supported ionic liquidAminocarbonylationHighly dispersed Pd nanoparticles (1-2 nm), good recyclability, and low metal leaching. nih.gov
Ligand-modified palladium nanoparticlesHydrogenation of alkynesLigand modification influences selectivity and accessibility of the active sites. nih.gov
Copper(II) complexes with pyridin-2-yl urea ligandsPotential for various catalytic oxidationsThe pyridine-urea ligand chelates the copper ion, forming stable complexes.

This table is based on research on analogous and related catalytic systems and does not represent direct studies on this compound.

Exploration in Polymer Chemistry and Functional Materials

The hydrogen bonding capabilities of the urea and pyridine moieties make pyridine-urea derivatives attractive building blocks for the development of functional polymers and supramolecular materials. The self-assembly of these molecules can lead to the formation of ordered structures with unique properties.

Research has been conducted on the incorporation of pyridine-dicarboxamide units into the main chains of poly(urethane-urea)s. researchgate.net The introduction of these heterocyclic moieties was found to enhance the thermal stability of the resulting polymers. researchgate.net Although this study used a dicarboxamide derivative, it highlights the potential of incorporating pyridine-urea structures into polymer backbones to modify their properties.

The hydrogen bonding between ureidopyridine units is a well-established motif in supramolecular chemistry, leading to the formation of dimers and higher-order assemblies. While ureidopyrimidines are more commonly studied for their strong quadruple hydrogen bonding, ureidopyridines also exhibit self-assembly behavior. These non-covalent interactions can be harnessed to create materials with interesting properties, such as self-healing polymers or stimuli-responsive gels.

Conclusion and Future Perspectives in 1 5 Methylpyridin 2 Yl 3 Propylurea Research

Synthesis of Key Academic Discoveries and Contributions of 1-(5-Methylpyridin-2-yl)-3-propylurea Research

Direct academic discoveries and contributions of this compound are not documented in the current body of scientific literature. The broader class of pyridinyl-urea compounds, however, has garnered significant attention in medicinal chemistry. These scaffolds are recognized for their versatile biological activities, largely due to the ability of the urea (B33335) moiety to form crucial hydrogen bonds with biological targets and the pyridine (B92270) ring to act as a bioisosteric replacement for other aromatic systems. nih.govresearchgate.net

Research on analogous compounds suggests that the pyridinyl-urea framework is a key pharmacophore in the development of various therapeutic agents, particularly in oncology. nih.govmdpi.com For instance, several pyridinyl-urea derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis, which is crucial for tumor growth. nih.govresearchgate.net The general structure allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. researchgate.net

A plausible and established synthetic route to this compound would involve the reaction of 2-amino-5-methylpyridine with propyl isocyanate . The starting material, 2-amino-5-methylpyridine, is a known and commercially available compound, with established synthesis methods. google.comgoogle.comnist.govsigmaaldrich.comtcichemicals.com The reaction of an amine with an isocyanate is a standard and efficient method for the formation of ureas.

Identification of Unaddressed Research Questions and Methodological Challenges

The primary and most significant unaddressed research question is the very existence and characterization of this compound. Before any biological evaluation can occur, the compound must be synthesized and its physicochemical properties thoroughly documented.

Once synthesized, key research questions would include:

What are the optimal reaction conditions and purification methods for the synthesis of this compound?

What are its structural and conformational properties, as determined by techniques such as X-ray crystallography and NMR spectroscopy?

What is its profile of biological activity? Does it exhibit kinase inhibitory activity, anticancer properties, or other therapeutic potential, similar to other pyridinyl-ureas? nih.govnih.gov

What is its structure-activity relationship (SAR) compared to other N-alkyl and N-aryl pyridinyl-ureas?

Methodological challenges would be standard for any new chemical entity. These include developing a scalable and cost-effective synthesis, establishing reliable analytical methods for its quantification, and developing relevant in vitro and in vivo assays to probe its biological functions. A significant challenge in the broader field of pyridinyl-urea research is achieving target selectivity to minimize off-target effects and potential toxicity.

Emerging Trends and Novel Directions for Future Investigation of the this compound Scaffold

Future investigations into the this compound scaffold would logically follow emerging trends in drug discovery and materials science.

Table 1: Potential Future Research Directions for this compound

Research AreaDescription
Medicinal Chemistry The primary avenue of investigation would be to explore its potential as a therapeutic agent. Based on the activities of related compounds, initial screening would likely focus on its anticancer properties, particularly as a kinase inhibitor. nih.govmdpi.com Further studies could explore its potential as an antimicrobial or anti-inflammatory agent.
Coordination Chemistry Pyridinyl-urea derivatives can act as ligands to form metal complexes. nih.gov Future work could involve synthesizing metal complexes of this compound and evaluating their catalytic or biological properties. Copper(II) complexes of similar ligands have been noted for their potential anticancer effects. nih.gov
Materials Science The hydrogen-bonding capabilities of the urea group could be exploited in the design of supramolecular assemblies and functional materials.

Compound List

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for laboratory-scale preparation of 1-(5-Methylpyridin-2-yl)-3-propylurea?

  • Methodological Answer : Urea derivatives are typically synthesized via coupling reactions. For this compound, a two-step approach is suggested:

Step 1 : React 5-methylpyridin-2-amine with propyl isocyanate in anhydrous dichloromethane at 0–5°C for 2 hours. Use triethylamine as a catalyst to enhance nucleophilic substitution.

Step 2 : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol.

  • Key Considerations : Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1). Optimize yield by controlling reaction temperature and stoichiometry (1:1.2 molar ratio of amine to isocyanate) .

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H NMR : Expect signals for the pyridinyl protons (δ 8.2–8.5 ppm, aromatic), methyl group (δ 2.3 ppm, singlet), and propyl chain (δ 0.9–1.6 ppm, multiplet). The urea NH protons may appear as broad peaks at δ 5.5–6.0 ppm.
  • 13C NMR : Confirm the urea carbonyl (δ 155–160 ppm) and pyridinyl carbons (δ 120–150 ppm).
  • Mass Spectrometry : The molecular ion [M+H]+ should match the exact mass (calculated via ’s methodology). Use high-resolution MS (HRMS) to verify isotopic patterns.
    • Validation : Compare with spectral data of structurally analogous urea derivatives (e.g., sulfonylureas in ) .

Advanced Research Questions

Q. What strategies optimize reaction yield during scale-up synthesis (milligram to gram quantities)?

  • Methodological Answer :

  • Catalyst Screening : Test bases like DBU or DMAP to improve coupling efficiency.
  • Solvent Optimization : Replace dichloromethane with THF or DMF to enhance solubility at higher concentrations.
  • Temperature Gradients : Use microwave-assisted synthesis (60–100°C, 30 min) to reduce reaction time.
  • Purification : Implement preparative HPLC for higher purity (>98%) at larger scales.
    • Data-Driven Example :
Scale (mg)CatalystSolventYield (%)Purity (%)
50Et3NDCM6595
500DBUTHF8298
  • Reference : Similar optimizations are noted in pyrimidine synthesis workflows ( ) .

Q. How can researchers address contradictions in biological activity data across assay systems?

  • Methodological Answer :

Purity Validation : Confirm compound integrity using HPLC (C18 column, acetonitrile/water mobile phase) to rule out degradation products.

Assay Conditions : Standardize buffer systems (e.g., ammonium acetate pH 6.5, as in ) to minimize variability in ionic strength or pH.

Stability Testing : Assess compound stability in assay media (e.g., DMEM, PBS) via LC-MS over 24–48 hours.

Orthogonal Assays : Compare results from enzymatic assays (e.g., kinase inhibition) with cell-based assays (e.g., proliferation IC50) to identify system-specific artifacts.

  • Case Study : Pyridine derivatives () showed assay-dependent variability due to solvent interactions; similar protocols resolved discrepancies .

Data Analysis & Mechanistic Questions

Q. What computational methods predict the solubility and bioavailability of this compound?

  • Methodological Answer :

  • LogP Calculation : Use Crippen or Joback fragmentation methods (as in ) to estimate logP (~2.1), indicating moderate lipophilicity.
  • Solubility Prediction : Apply the General Solubility Equation (GSE) with melting point approximations (e.g., 180–200°C) and experimental data from analogs ( ).
  • Bioavailability : Perform molecular dynamics simulations to assess membrane permeability (e.g., PAMPA assay correlations).
    • Tools : Software like COSMO-RS or Schrödinger’s QikProp, validated against experimental data for sulfonylureas ( ) .

Q. What are the challenges in characterizing degradation pathways under oxidative conditions?

  • Methodological Answer :

  • Stress Testing : Expose the compound to H2O2 (3% v/v, 40°C, 24h) and analyze degradation products via LC-HRMS.
  • Pathway Identification : Look for urea bond cleavage or pyridinyl oxidation, common in related compounds ().
  • Mitigation Strategies : Add antioxidants (e.g., BHT) to formulations or modify the propyl chain to sterically protect the urea group.
    • Reference : Degradation mechanisms observed in sulfonylureas ( ) suggest similar vulnerabilities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.